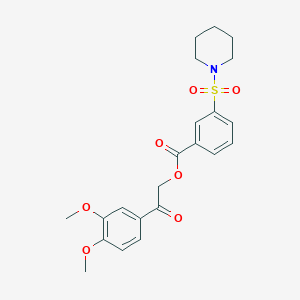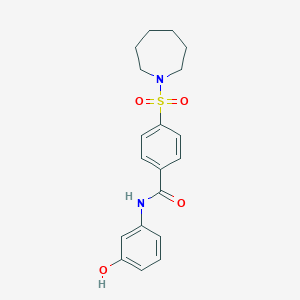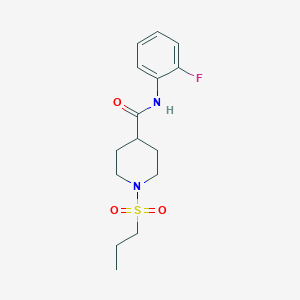![molecular formula C17H18N4O5S2 B285359 Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B285359.png)
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be attributed to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, and reduces the production of certain cytokines that are involved in inflammation. Additionally, this compound has been shown to have anti-microbial properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to act as an anti-tumor and anti-inflammatory agent. Additionally, this compound has been shown to have anti-microbial properties, which may be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate. One of the primary directions is the development of more efficient synthesis methods that can increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective anti-tumor and anti-inflammatory agents. Finally, future studies may focus on the use of this compound in agriculture, to develop new bioactive agents that can help to combat plant diseases.
Métodos De Síntesis
The synthesis of Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate involves the reaction of 4,5-dimethyl-2-nitrophenol with thioacetic acid, followed by the reaction with ethyl chloroformate, and finally, the reaction with 5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-thiol. The yield of this synthesis method is reported to be 80%.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been studied for its anti-tumor and anti-inflammatory properties. Additionally, this compound has also been studied for its potential use as a bioactive agent in agriculture, due to its anti-microbial properties.
Propiedades
Fórmula molecular |
C17H18N4O5S2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[[2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N4O5S2/c1-5-24-16(23)13-9(3)10(4)28-15(13)18-12(22)7-27-17-20-19-14(25-17)11-6-8(2)26-21-11/h6H,5,7H2,1-4H3,(H,18,22) |
Clave InChI |
PNTNDDRUCFVMSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)


![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)


